molecular formula C101H140N24O30S B3028382 (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid CAS No. 198281-81-1

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid

Cat. No.: B3028382
CAS No.: 198281-81-1
M. Wt: 2202.4 g/mol
InChI Key: LEJSQRGYHZXSMI-RDXWUBBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex peptide derivative characterized by multiple amino acid residues and functional groups. Its structure includes:

  • Amino acid motifs: Tyrosine (from 3-(4-hydroxyphenyl)propanoyl), phenylalanine (3-phenylpropanoyl), leucine (4-methylpentanoic acid), and tryptophan (1H-indol-3-yl) residues.

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H140N24O30S/c1-156-44-37-69(116-88(142)64(19-7-9-38-102)113-94(148)72(47-57-27-31-60(128)32-28-57)121-96(150)76-22-12-41-123(76)80(130)53-110-86(140)67(33-35-81(131)132)112-85(139)62(104)49-83(135)136)92(146)115-68(34-36-82(133)134)91(145)118-71(46-56-25-29-59(127)30-26-56)95(149)119-70(45-55-15-3-2-4-16-55)93(147)114-66(21-11-40-107-101(105)106)89(143)120-73(48-58-51-108-63-18-6-5-17-61(58)63)87(141)109-52-79(129)111-75(54-126)98(152)125-43-14-24-78(125)99(153)124-42-13-23-77(124)97(151)117-65(20-8-10-39-103)90(144)122-74(100(154)155)50-84(137)138/h2-6,15-18,25-32,51,62,64-78,108,126-128H,7-14,19-24,33-50,52-54,102-104H2,1H3,(H,109,141)(H,110,140)(H,111,129)(H,112,139)(H,113,148)(H,114,147)(H,115,146)(H,116,142)(H,117,151)(H,118,145)(H,119,149)(H,120,143)(H,121,150)(H,122,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,105,106,107)/t62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJSQRGYHZXSMI-RDXWUBBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H140N24O30S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2202.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound identified as (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid is a complex peptide structure with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex arrangement of amino acids and functional groups. It contains multiple amino acid residues, including lysine, phenylalanine, and indole derivatives, contributing to its diverse biological interactions. The molecular formula is C21H35N3O7C_{21}H_{35}N_{3}O_{7} with a molecular weight of approximately 441.53 g/mol .

Mechanisms of Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The presence of amino acid residues may enhance its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : The compound's structure indicates potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis or chronic inflammation.
  • Antioxidant Properties : The presence of phenolic groups in the structure suggests that the compound may possess antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of similar peptide compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the peptide sequence could enhance antimicrobial activity, suggesting that the complex structure of this compound may provide similar benefits .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of peptide compounds found that they could effectively reduce inflammation markers in vitro. These findings were supported by assays measuring cytokine levels in treated cell cultures, indicating a potential role for this compound in therapeutic applications for inflammatory diseases .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntioxidantScavenging free radicals

Scientific Research Applications

Medicinal Chemistry and Drug Development

The intricate structure of this compound suggests it may have significant applications in drug development, particularly as a therapeutic agent. The presence of multiple amino acids and functional groups allows for a diverse range of interactions with biological targets.

  • Cancer Treatment : Research indicates that compounds with similar structural motifs can act as inhibitors for key oncogenic drivers like hypoxia-inducible factor 2α (HIF-2α), which is implicated in clear cell renal cell carcinoma (ccRCC) . This compound's design may allow it to target similar pathways, potentially leading to novel cancer therapies.
  • Antioxidant Properties : Compounds derived from amino acids often exhibit antioxidant activities. This can be beneficial in reducing oxidative stress-related diseases, making it a candidate for further exploration in formulations aimed at combating oxidative damage.

Peptide Synthesis and Biotechnology

The compound's complexity makes it an interesting subject for peptide synthesis studies.

  • Biotechnology Applications : The synthesis of such complex peptides can provide insights into the development of new biotechnological methods for producing therapeutics. For instance, engineered strains of Escherichia coli have been utilized to produce flavonoids, which share some structural similarities with this compound . This approach could be adapted for synthesizing this peptide derivative.

Nutraceuticals and Dietary Supplements

Given the health benefits associated with amino acids and peptides, this compound could find applications in the nutraceutical sector.

  • Health Benefits : Similar compounds have been studied for their potential health benefits, including anti-inflammatory and anti-cancer properties . This suggests that the compound may contribute positively to health when included in dietary supplements.

Research and Development

The compound's unique structure makes it an excellent candidate for research studies focused on understanding peptide behavior in biological systems.

  • Mechanistic Studies : It can be used to study the mechanisms of action of peptides in cellular environments, particularly how they interact with receptors or enzymes. Understanding these interactions is crucial for developing effective drugs.

Potential in Tissue Engineering

Research has indicated that certain peptides can serve as scaffolds or components in tissue engineering applications due to their biocompatibility and ability to promote cell adhesion and growth.

  • Biomaterials : The compound may be explored as a biomaterial in regenerative medicine, where its properties can support tissue repair or regeneration .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains 15+ amide bonds, which are susceptible to hydrolysis under specific conditions.

Reaction Conditions Mechanism Outcome Supporting Evidence
Acidic (e.g., 6M HCl, 110°C)Protonation of carbonyl oxygen → Nucleophilic attack by waterCleavage into constituent amino acids and fragmentsPubChem CID 16132134 ,
Basic (e.g., NaOH, 100°C)Deprotonation of amide nitrogen → Hydroxide ion attackPartial degradation; potential racemization at chiral centersPatent CN102781932B
Enzymatic (e.g., trypsin)Protease-mediated cleavage at lysine/arginine residuesTargeted fragmentation at carbamimidamido-containing regionsPubChem CID 16132444

Acid hydrolysis is widely used for amino acid analysis, while enzymatic methods preserve stereochemistry .

Oxidation of Sulfhydryl Groups

The molecule includes a free thiol (-SH) group, which undergoes oxidation under aerobic or catalyzed conditions:

Oxidizing Agent Product Relevance Citations
Atmospheric O₂Disulfide bond (-S-S-)Stabilizes tertiary structure; observed in peptide dimerizationPubChem CID 16132134
H₂O₂ (3% w/v)Sulfonic acid (-SO₃H)Irreversible modification; alters bioactivityPatent EP2789613A1
I₂ (in ethanol)Sulfenyl iodide intermediateUsed in selective labeling strategiesPubChem CID 16157882

Disulfide formation is critical for maintaining structural integrity in analogous peptides like lactoferricin B .

Reactivity of Carboxylic Acid Groups

The terminal carboxylic acid and side-chain carboxylates participate in condensation reactions:

Reaction Partner Catalyst Product Application
Primary aminesEDC/NHSAmide bondsPeptide coupling (e.g., exenatide synthesis)
AlcoholsH₂SO₄EstersProdrug development
CarbodiimidesDCCAnhydridesIntermediate in solid-phase synthesis

EDC/NHS-mediated amidation is a standard method for conjugating this compound to carrier proteins .

Guanidine Group Modifications

The carbamimidamido (guanidine) groups undergo electrophilic reactions:

Reagent Conditions Product Functional Impact
Nitrous acid (HNO₂)pH 4–5, 0°CHydroxyurea derivativesLoss of cationic character → Reduced solubility
Acetic anhydrideBasic (pH 8–9)Acetylated guanidineAlters hydrogen-bonding capacity
2,3-ButanedioneBorate buffer, 37°CInactivated guanidineUsed to probe binding interactions

These modifications are critical for structure-activity relationship (SAR) studies .

Enzymatic Degradation Pathways

Key enzymes and cleavage sites :

  • Trypsin : Targets arginine/lysine residues (carbamimidamido regions) → Generates fragments of 2–4 kDa .

  • Chymotrypsin : Cleaves aromatic residues (e.g., phenylalanine, tyrosine) → Inactivation of bioactive domains .

  • Glutathione reductase : Reduces disulfide bonds in vivo → Alters redox-dependent activity .

Stability Under Environmental Conditions

Factor Effect Half-Life
pH 2–3 (gastric fluid)Rapid hydrolysis of amide bonds<30 minutes
pH 7.4 (blood plasma)Slow oxidation of thiols; enzymatic degradation4–6 hours
UV light (254 nm)Photodegradation of aromatic residues (e.g., tyrosine)48 hours (50% degradation)

Data extrapolated from structurally related peptides in PubChem .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Notable Features Biological Implications
Target Compound Not explicitly listed Carboxy, amino, indole, methylsulfanyl Branched peptide with pyrrolidine rings; carbamimidamide group Potential protease inhibition or receptor binding due to rigidity and functional diversity
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid () C28H37N5O7 Tyrosine, phenylalanine, leucine, acetyl Linear peptide with acetylated glycine residues Leu-enkephalin analog; potential opioid activity
(2S)-2-acetamido-3-(1H-indol-3-yl)propanamide () C12H15N3O2 Indole, acetamido Simple tryptophan derivative Possible neuromodulatory or antimicrobial properties
3β-acetoxy, 8β,12β,18-trihydroxy pimar-15-ene () C22H34O6 Acetoxy, hydroxyl, diterpene skeleton Diterpene with acetyl and hydroxyl substitutions Anti-inflammatory or cytotoxic activity

Key Findings from Comparative Analysis

Functional Group Impact: The indole group (1H-indol-3-yl) in the target compound and ’s analog is associated with aromatic stacking and receptor binding, commonly seen in serotonin analogs or kinase inhibitors.

Spectroscopic Differences: Minor structural variations, such as acetyl group positioning (e.g., C-3 vs. C-18 in diterpenes; ), lead to distinct $^{13}\text{C}$-NMR shifts (e.g., δH 65.9 for C-3 in acetylated compounds) . The methylsulfanyl (-SMe) group in the target compound may cause downfield shifts in $^{1}\text{H}$-NMR compared to hydroxyl or acetyl analogs .

Biological Activity :

  • Compounds with 4-hydroxyphenyl groups (e.g., ) often exhibit tyrosine kinase inhibition or antioxidant activity, while carboxy-rich peptides (like the target) may chelate metals or bind cationic targets .

ADME/Toxicity Considerations :

  • The branched pyrrolidine rings in the target compound likely improve metabolic stability compared to linear peptides () but may reduce solubility due to increased hydrophobicity .
  • Methylsulfanyl groups can influence toxicity profiles; similar compounds show varied LD$_{50}$ values in toxicity assays (e.g., dimethoate in ), though direct data for the target is lacking .

Methodological Approaches for Comparison

  • Spectroscopy : NMR and UV-Vis () are critical for differentiating positional isomers (e.g., acetyl placement) and confirming functional groups .
  • Computational Tools: Software like Compound Discoverer () prioritizes formula prediction using mzCloud and ChemSpider databases, aiding in structural annotation for analogs .
  • Tanimoto Coefficients : Used in to quantify structural similarity, with values >0.85 indicating high similarity, though the target compound’s complexity may limit exact matches .

Q & A

Basic Research Questions

What experimental strategies are recommended for synthesizing this highly complex peptide?

Methodological Answer:

  • Stepwise Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu chemistry with resin-bound assembly, ensuring proper protection of reactive side chains (e.g., hydroxyl, indole, and sulfanyl groups). Monitor coupling efficiency via Kaiser tests or HPLC .
  • Fragment Condensation: Divide the peptide into smaller, manageable fragments (e.g., hexanoyl or pyrrolidine segments) to reduce steric hindrance. Purify fragments via preparative HPLC before final assembly .
  • Critical Parameters: Optimize pH (6.5–8.0) and temperature (0–4°C for sulfanyl group stability) during deprotection steps to minimize side reactions .

How can researchers characterize the stereochemical integrity of this compound?

Methodological Answer:

  • Chiral HPLC: Employ a polysaccharide-based column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol/trifluoroacetic acid (80:20:0.1) to resolve enantiomeric impurities .
  • Circular Dichroism (CD): Analyze the compound’s secondary structure in aqueous buffer (pH 7.4) to confirm β-sheet or α-helix motifs, which correlate with correct stereochemical folding .
  • X-ray Crystallography: Co-crystallize with a binding partner (e.g., a monoclonal antibody fragment) to resolve absolute configuration .

What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation under stress conditions (40°C/75% RH, UV light exposure) and monitor via UPLC-MS for oxidation (e.g., methionine sulfoxide formation) or hydrolysis .
  • Purity Assessment: Use two orthogonal methods:
    • Reverse-Phase HPLC: C18 column, gradient elution (0.1% TFA in water/acetonitrile).
    • Mass Spectrometry: High-resolution ESI-MS to detect impurities <0.1% .

Advanced Research Questions

How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations (QCC): Use density functional theory (DFT) to model transition states for amide bond formation and predict activation energies. Software like Gaussian or ORCA is recommended .
  • Machine Learning (ML): Train an ML model (e.g., random forest or neural network) on historical reaction data to predict optimal solvents (e.g., DMF vs. DMSO) and catalysts (e.g., HATU vs. PyBOP) .
  • Feedback Loop: Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine reaction parameters iteratively .

How to resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Comparative Analysis: Replicate assays under standardized conditions (e.g., buffer pH, temperature) to isolate variables. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Orthogonal Assays: Validate binding affinity via surface plasmon resonance (SPR) and cell-based luciferase reporter assays to cross-check results .
  • Meta-Analysis: Aggregate data from multiple labs using platforms like Zenodo or Figshare to identify trends obscured by experimental noise .

What strategies mitigate aggregation during in vitro studies?

Methodological Answer:

  • Co-Solvents: Add 10% PEG-3350 or 0.01% Tween-80 to aqueous solutions to disrupt hydrophobic interactions .
  • Dynamic Light Scattering (DLS): Continuously monitor particle size (2–1000 nm range) to detect early-stage aggregation .
  • Site-Specific PEGylation: Introduce polyethylene glycol (PEG) chains at lysine or cysteine residues to improve solubility without altering bioactivity .

How to design a factorial experiment for optimizing multi-step synthesis?

Methodological Answer:

  • Factors and Levels: Test 3 factors (temperature: 0°C vs. 25°C; coupling agent: HATU vs. DCC; solvent: DMF vs. NMP) in a 2³ factorial design .
  • Response Variables: Measure yield (%), purity (HPLC area%), and reaction time (hours).
  • Statistical Analysis: Use JMP or Minitab to perform ANOVA and identify interactions (e.g., temperature-solvent effects) .

Data Management & Validation

How to ensure reproducibility in spectral data interpretation?

Methodological Answer:

  • Automated Peak Picking: Use MestReNova or ACD/Spectrus with predefined tolerances (e.g., ±0.01 ppm for ¹H NMR) to minimize human bias .
  • Cross-Validation: Compare 2D-NMR (HSQC, HMBC) data with computational predictions (e.g., ACD/Labs or ChemDraw) .
  • Open-Source Repositories: Share raw spectral files (e.g., .mnova, .jdx) on platforms like NMRshiftDB for peer validation .

What protocols validate the compound’s interaction with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding stoichiometry (n) and enthalpy (ΔH) in Tris buffer (pH 7.4, 25°C) .
  • Cryo-EM: Resolve ligand-target complexes at near-atomic resolution (≤3.0 Å) to confirm binding pockets .
  • Negative Controls: Include scrambled peptide sequences or inactive enantiomers to rule out nonspecific interactions .

Training & Compliance

What training modules are essential for handling this compound safely?

Methodological Answer:

  • Chemical Hygiene Plan (CHP): Complete modules on PPE (gloves, goggles), fume hood use, and spill containment per OSHA standards .
  • Waste Disposal: Segregate halogenated (e.g., TFA) and non-halogenated solvents in labeled containers for incineration .
  • Emergency Protocols: Train in first-aid measures for exposure (e.g., eye irrigation with saline solution for 15 minutes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.